molecular formula C28H31N3O5S2 B2367728 methyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 524679-87-6

methyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2367728
CAS RN: 524679-87-6
M. Wt: 553.69
InChI Key: KXOAXKOLNSGHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate” is a complex organic compound. It contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . This compound is available for purchase from certain chemical suppliers.


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a thieno[2,3-c]pyridine ring, and a benzyl group . The piperidine ring is a common structure in many pharmaceutical compounds .


Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that this compound can undergo are not detailed in the available literature.

Scientific Research Applications

Piperidines are essential synthetic building blocks in drug design and play a significant role in the pharmaceutical industry. Their derivatives appear in over twenty classes of pharmaceuticals and natural alkaloids. The piperidine ring structure, consisting of one nitrogen atom and five carbon atoms, is prevalent in medicinal compounds .

Synthesis of Piperidine Derivatives

Recent scientific literature covers intra- and intermolecular reactions leading to various piperidine derivatives. These include:

a. Anticancer Properties: Researchers have synthesized N-(piperidine-4-yl)benzamide compounds and evaluated their effects against cancer cells. Structure-activity relationship studies revealed that specific substitutions (e.g., halogen, carboxyl, nitro, or methyl groups) on the piperidine ring enhance cytotoxicity .

b. Redox Polymers for Organic Radical Batteries: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable organic radical used in constructing redox polymers for organic radical batteries. These polymers offer advantages such as high redox potential and theoretical specific capacity .

c. Other Biological Activities: Various piperidine derivatives exhibit biological activity, including antiviral, antifungal, and anti-inflammatory effects. Researchers continue to explore their potential as drug candidates .

Synthetic Strategies

Efficient methods for synthesizing substituted piperidines remain an active area of research. Scientists aim to develop cost-effective and rapid approaches for accessing these valuable compounds .

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on their specific structures and the biological targets they interact with . The mechanism of action for this specific compound is not detailed in the available literature.

Future Directions

Piperidine derivatives are a significant area of research in the pharmaceutical industry, and new methods for their synthesis and applications are continually being explored . Future research may reveal more about the properties and potential applications of this specific compound.

properties

IUPAC Name

methyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O5S2/c1-36-28(33)25-23-14-17-30(18-20-8-4-2-5-9-20)19-24(23)37-27(25)29-26(32)21-10-12-22(13-11-21)38(34,35)31-15-6-3-7-16-31/h2,4-5,8-13H,3,6-7,14-19H2,1H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOAXKOLNSGHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.